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molecular formula C13H26O3Si B8400006 Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate CAS No. 94844-33-4

Ethyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate

Cat. No. B8400006
M. Wt: 258.43 g/mol
InChI Key: YJTKYXDVMNVKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045653B2

Procedure details

Methyl sulphoxide (1.9 ml, 26.8 mmol) was added to a cooled (−78° C.) solution of oxalyl chloride (2.16 ml, 24.7 mmol) in dichloromethane (100 ml), and after 10 minutes, a solution of 3-(tert-butyl-dimethyl-silanyloxy)-propan-1-ol (3 g, 15.8 mmol) in dichloromethane (25 ml) was added dropwise. Once addition was complete, the solution was stirred for a further 15 minutes. Triethylamine (8 ml, 57.5 mmol) was added, followed by dropwise addition of a solution of (ethoxycarbonylmethylene)triphenylphosphorane (10 g, 29.9 mmol) in dichloromethane (50 ml), and the reaction mixture allowed to warm to room temperature. The mixture was washed with water (4×), dried (MgSO4) and concentrated under reduced pressure. The residue was pre-adsorbed onto silica gel and purified by column chromatography using diethyl ether:pentane (2.5:97.5) as eluant to afford the title compound, 1.3 g; 1H NMR (CDCl3, 400 MHz) δ: 0.02 (s, 6H), 0.87 (s, 9H), 1.26 (t, 3H), 2.40 (m, 2H), 3.74 (t, 2H), 4.18 (q, 2H), 5.84 (d, 1H), 6.95 (m, 1H).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[C:11]([Si:15]([CH3:22])([CH3:21])[O:16][CH2:17][CH2:18][CH2:19]O)([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C.[CH2:30]([O:32][C:33]([CH:35]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:34])[CH3:31]>ClCCl>[Si:15]([O:16][CH2:17][CH2:18][CH:19]=[CH:35][C:33]([O:32][CH2:30][CH3:31])=[O:34])([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCO)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
WASH
Type
WASH
Details
The mixture was washed with water (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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